N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
The compound “N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds . They are part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds . The synthesis process also involves the use of chloroacetonitrile, 2-chloro-1,1-dimethoxyethane, 2-chloropropane-1,2-diol, and 2-chloroethan-2-ol .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to a pyrimidine ring . This structure is essential for the compound’s biological activity.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a series of reactions involving the aforementioned reagents . The exact details of these reactions are not specified in the available literature.Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. A novel series of these compounds showed significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines and exhibited 5-lipoxygenase inhibition activities, indicating their therapeutic potential in cancer treatment and inflammation-related diseases (Rahmouni et al., 2016).
Anticancer Activity
Several pyrazolopyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. These compounds displayed notable antitumor activity, with some exhibiting potent inhibitory effects, demonstrating their potential as anticancer agents (Abdellatif et al., 2014).
Antimicrobial Activities
Research has also focused on the antimicrobial properties of pyrazolopyrimidine derivatives. For instance, some thiopyrimidine and thiazolopyrimidines, starting from specific ketones, have been synthesized and tested as antimicrobial agents, revealing their potential in combating microbial infections (Hawas et al., 2012).
Novel Synthesis Approaches
The development of new synthetic methodologies for pyrazolopyrimidine derivatives has been explored, aiming at enhancing the efficiency and diversity of these compounds for potential scientific and therapeutic applications. An example includes a solid-phase synthetic method for creating a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, highlighting the versatile utility of the pyrazolopyrimidine scaffold in drug discovery (Heo & Jeon, 2017).
Mechanism of Action
These compounds have been found to inhibit CDK2, a protein kinase that is essential in cellular processes and plays an important role in the development and progression of many diseases, including cancer . The compounds exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-3-2-4-14(9-13)11-23-12-21-17-16(19(23)26)10-22-24(17)8-7-20-18(25)15-5-6-15/h2-4,9-10,12,15H,5-8,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIAEHNQPUMUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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